molecular formula C23H23N7OS B2372144 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 920163-60-6

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2372144
CAS No.: 920163-60-6
M. Wt: 445.55
InChI Key: AKFINRMPXPQEFS-UHFFFAOYSA-N
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Description

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C23H23N7OS and its molecular weight is 445.55. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression, leading to the inhibition of cancer cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the active site of CDK2, preventing the kinase from phosphorylating its substrates . The exact nature of this interaction and the structural features of the compound that contribute to its inhibitory activity are subjects of ongoing research.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption of the cell cycle can lead to cell cycle arrest, preventing the cell from dividing . In cancer cells, this can result in the inhibition of tumor growth .

Pharmacokinetics

Given its potent inhibitory activity against cdk2, it is likely that the compound has favorable pharmacokinetic properties that allow it to reach its target in vivo .

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the nanomolar range . This suggests that the compound could potentially be used as a therapeutic agent for treating cancers that overexpress CDK2 .

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7OS/c1-32-19-10-6-5-9-18(19)23(31)29-13-11-28(12-14-29)21-20-22(25-16-24-21)30(27-26-20)15-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFINRMPXPQEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.